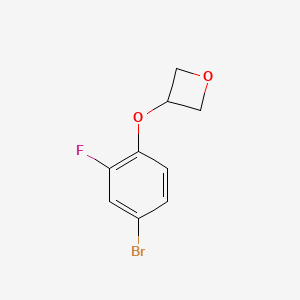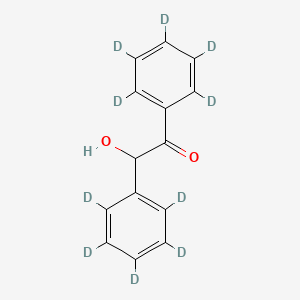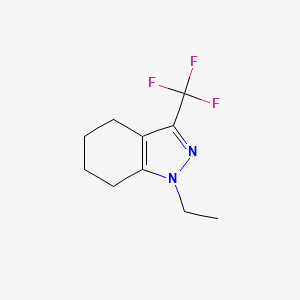
Spermidine phosphate hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Spermidine phosphate hexahydrate is a polyamine compound with the chemical formula [NH2(CH2)3NH(CH2)4NH2]2 · 3H3PO4 · 6H2O . It is known for its role in cellular processes such as DNA stabilization, cell growth, and autophagy. Spermidine is naturally found in various organisms, including humans, and is essential for cellular function and growth .
作用機序
Target of Action
Spermidine phosphate salt hexahydrate, also known as spermidine, interacts with several targets. These include the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell signaling, redox homeostasis, antibiotic resistance, and polyamine transport .
Mode of Action
Spermidine interacts with its targets in several ways. It inhibits neuronal nitric oxide synthase (nNOS), which plays a role in neurotransmission . It also binds and precipitates DNA, which can be used for the purification of DNA binding proteins . Furthermore, it stimulates T4 polynucleotide kinase activity .
Biochemical Pathways
Spermidine is involved in several biochemical pathways. It is a part of the Methionine Metabolism and Spermidine and Spermine Biosynthesis pathways . It is also known to protect macromolecules involved in physiological and biochemical processes in cells .
Pharmacokinetics
It is known that spermidine is found in almost all tissues in association with nucleic acids .
Result of Action
The action of spermidine results in various molecular and cellular effects. For instance, it is known to enhance the energetic and cytotoxic power of CD8+ T cells . It also plays a role in stabilizing some membranes and nucleic acid structures .
Action Environment
The action of spermidine can be influenced by environmental factors. For instance, it is known that spermidine levels decline significantly in different cell types and tissues of aging organisms . Therefore, the aging process can influence the action, efficacy, and stability of spermidine.
生化学分析
Biochemical Properties
Spermidine phosphate salt hexahydrate is known for its ability to inhibit neuronal nitric oxide synthase (nNOS) and stimulate T4 polynucleotide kinase activity . It binds and precipitates DNA, making it useful for the purification of DNA-binding proteins . The compound interacts with enzymes such as nNOS and proteins involved in DNA binding, highlighting its significance in biochemical reactions.
Cellular Effects
Spermidine phosphate salt hexahydrate has been shown to enhance cell proliferation and migration in porcine intestinal epithelial cells . It significantly elevates the rate of migration and reduces the expression of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α . Additionally, it suppresses the phosphorylation of NF-κB, indicating its role in modulating inflammatory responses .
Molecular Mechanism
At the molecular level, spermidine phosphate salt hexahydrate exerts its effects by binding to and precipitating DNA, which can be used for the purification of DNA-binding proteins . It also inhibits nNOS, affecting nitric oxide production . These interactions highlight its role in enzyme inhibition and activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
Spermidine phosphate salt hexahydrate solutions should be sterile-filtered and stored frozen to prevent deamination over time . The compound’s stability and degradation are crucial for maintaining its effectiveness in long-term studies. Regular preparation of new solutions is recommended to ensure consistent results .
Dosage Effects in Animal Models
While specific dosage effects of spermidine phosphate salt hexahydrate in animal models were not found, it is known that polyamines like spermidine can have varying effects depending on the dosage. High doses may lead to toxic or adverse effects, while optimal doses can enhance cellular functions and metabolic processes .
Metabolic Pathways
Spermidine phosphate salt hexahydrate is involved in the polyamine metabolic pathway, where it is synthesized from putrescine and converted to spermine . It interacts with enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), playing a role in regulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells, spermidine phosphate salt hexahydrate is transported and distributed through various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function in cellular processes .
Subcellular Localization
Spermidine phosphate salt hexahydrate is localized in specific subcellular compartments, where it interacts with DNA and other biomolecules . Its activity is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Spermidine phosphate hexahydrate can be synthesized through a series of chemical reactions involving the precursor spermidine. One method involves the reaction of spermidine with phosphoric acid in the presence of water, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methods. A novel efficient whole-cell biocatalytic method with an NADPH self-sufficient cycle has been designed and constructed by co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase . This method allows for the efficient biosynthesis of spermidine from L-homoserine .
化学反応の分析
Types of Reactions
Spermidine phosphate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxidized forms of spermidine, while substitution reactions may result in derivatives with altered functional groups .
科学的研究の応用
Spermidine phosphate hexahydrate has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Spermine: Another polyamine with similar functions but different molecular structure.
Putrescine: A precursor to spermidine with a simpler structure.
Cadaverine: Another polyamine with similar biological roles.
Uniqueness
Spermidine phosphate hexahydrate is unique due to its specific role in promoting autophagy and its ability to stabilize DNA structures. Its phosphate and hexahydrate forms also provide distinct properties that differentiate it from other polyamines .
特性
CAS番号 |
23273-82-7 |
|---|---|
分子式 |
C7H34N3O10P |
分子量 |
351.33 g/mol |
IUPAC名 |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |
InChI |
InChI=1S/C7H19N3.H3O4P.6H2O/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4;;;;;;/h10H,1-9H2;(H3,1,2,3,4);6*1H2 |
InChIキー |
NWDKSJXQENDBJY-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)
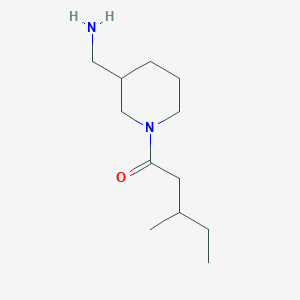

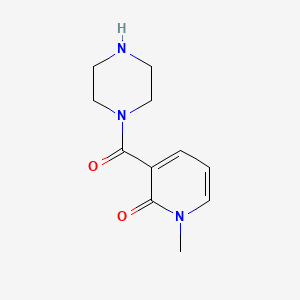


![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)

